molecular formula C18H14O3 B049081 5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol CAS No. 890854-82-7

5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol

Cat. No. B049081
M. Wt: 278.3 g/mol
InChI Key: DADMQAUVBPTTDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of related compounds involving phenyl and benzene units has been explored in several studies. For example, the synthesis and crystal structure of 1,3,5-tris[4-(phenylethynyl)phenyl]benzene, a model of polyphenylene containing 1,3,5-trisubstituted benzene rings, was studied by Lindeman et al. (1994) (Lindeman et al., 1994).

Molecular Structure Analysis

  • Research on compounds with similar molecular frameworks, such as [3,5-Bis(benzyloxy)phenyl]methanol, has revealed insights into the molecular structure, including the orientation of phenyl rings in relation to the central benzene ring (Zhu et al., 2009) (Zhu et al., 2009).

Chemical Reactions and Properties

  • Studies like the one on the synthesis and mesomorphic behaviour of 1,2,4,5-tetrasubstituted benzenes with varying substituents have contributed to understanding the chemical reactions and properties of similar benzene-based compounds (Norbert et al., 1997) (Norbert et al., 1997).

Physical Properties Analysis

  • The study of liquid-crystalline polyethers based on 1,4-Bis[2-(4-Hydroxyphenyl)Ethyl]Benzene, for instance, provides insights into the high-temperature mesophase behavior and other physical properties of related compounds (Percec et al., 1992) (Percec et al., 1992).

Chemical Properties Analysis

  • The electrochemical and ferromagnetic couplings in similar compounds, like 4,4',4''-(1,3,5-benzenetriyl)tris(phenoxyl) radical formation, can shed light on the chemical properties of 5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol (Nishide et al., 2001) (Nishide et al., 2001).

Scientific Research Applications

1. Quantum Chemical Investigations

  • Summary of Application : The compound was used in a co-crystal with 2,4,6-trimethoxy-1,3,5-triazine for quantum chemical investigations .
  • Methods of Application : The study involved the use of DFT/B3LYP calculation method with 6-311++G (d,p) basis set in the ground state . The optimized molecular geometric parameters, conformational analysis, vibrational wavenumbers and their assignments, the HOMO–LUMO analysis, molecular electrostatic potential, thermodynamic properties, and atomic charges were calculated .
  • Results : The study found that the co-crystal showed CH···π and π···π interactions driven layer-by-layer self-assembly of hydrogen-bonded hexagonal blocks in the solid state .

2. Synthesis of Porphyrins

  • Summary of Application : The compound was used in the synthesis of 5-(4-X-Phenyl)-10,15,20-tris(substituted phenyl) porphyrins .
  • Methods of Application : The synthesis involved the use of meso-(substituted phenyl) dipyrromethanes, which were prepared in yields of 75-92% . This synthetic pathway was compared with the binary mixed aldehyde and pyrrole condensation method .
  • Results : The yields obtained using the dipyrromethane approach were considerably higher for porphyrins substituted by –OCH3 and -F groups than when the binary mixed aldehyde and pyrrole condensation method was used .

3. Synthesis of Poly[cyclotriphosphazene-co-1,3,5-tri(4-hydroxyphenyl)benzene] Microspheres

  • Summary of Application : The compound was used in the synthesis of fluorescent active poly[cyclotriphosphazene-co-1,3,5-tri(4-hydroxyphenyl)benzene] (PCTHB) microspheres .
  • Methods of Application : The synthesis involved a one-pot method, which was carried out by the reaction of 1,3,5-tri(4-hydroxyphenyl)benzene (HPB) with hexachlorocyclotriphosphazene (HCCP) through precipitation .
  • Results : The method resulted in PCTHB microspheres with the desired structural morphology .

4. Cyan-Light Emitting Molecule

  • Summary of Application : The compound was used in the synthesis of a cyan-light emitting molecule showing aggregation-induced enhanced emission .
  • Methods of Application : The study involved the synthesis of triferrocenyl-substituted 1,3,5-triphenylbenzene . Single-crystal X-ray diffraction experiments were conducted .

5. Synthesis of Coumarin Heterocycles

  • Summary of Application : The compound was used in the synthesis of coumarin heterocycles .
  • Methods of Application : The synthesis involved the use of various methods, including classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .
  • Results : The synthesis resulted in a variety of coumarin heterocycles with potential biological and pharmaceutical properties .

6. Antioxidant Assessment

  • Summary of Application : The compound was used in the antioxidative activities assessment of the original compound dehydro-δ-viniferin and its three designated derivatives .
  • Methods of Application : The study involved the synthesis of 5-(2-(4-hydroxyphenyl)benzofuran-3-yl)benzene-1,3-diol and other derivatives .
  • Results : The study found that these compounds exhibited antioxidative activities .

7. Cyan-Light Emitting Molecule

  • Summary of Application : The compound was used in the synthesis of a cyan-light emitting molecule showing aggregation-induced enhanced emission .
  • Methods of Application : The study involved the synthesis of triferrocenyl-substituted 1,3,5-triphenylbenzene . Single-crystal X-ray diffraction experiments were conducted .

8. Synthesis of Coumarin Heterocycles

  • Summary of Application : The compound was used in the synthesis of coumarin heterocycles .
  • Methods of Application : The synthesis involved the use of various methods, including classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .
  • Results : The synthesis resulted in a variety of coumarin heterocycles with potential biological and pharmaceutical properties .

9. Antioxidant Assessment

  • Summary of Application : The compound was used in the antioxidative activities assessment of the original compound dehydro-δ-viniferin and its three designated derivatives .
  • Methods of Application : The study involved the synthesis of 5-(2-(4-hydroxyphenyl)benzofuran-3-yl)benzene-1,3-diol and other derivatives .
  • Results : The study found that these compounds exhibited antioxidative activities .

properties

IUPAC Name

5-[4-(4-hydroxyphenyl)phenyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c19-16-7-5-13(6-8-16)12-1-3-14(4-2-12)15-9-17(20)11-18(21)10-15/h1-11,19-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADMQAUVBPTTDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)O)C3=CC(=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Ma, T Bai, P Hu, M Zhao, Z Xiu, Q Zhang… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
Objective To investigate the effects of Sanwei sandalwood decoction on improving function of the intestinal flora in doxorubicin-induced heart failure in rats. Materials and methods …
Number of citations: 5 www.ncbi.nlm.nih.gov

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